molecular formula C19H23N3O5S B11013567 N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide

N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide

Cat. No.: B11013567
M. Wt: 405.5 g/mol
InChI Key: NHLKUSHVYZDISR-UHFFFAOYSA-N
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Description

N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrobenzamide core with a dipropylsulfamoylphenyl substituent, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of benzamide to introduce the nitro group. This is followed by the sulfonation of phenyl with dipropylamine to form the dipropylsulfamoyl group. The final step involves coupling these intermediates under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dipropyl groups can be replaced by other nucleophiles.

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions, such as using potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane

    Oxidation: Potassium permanganate, sulfuric acid

Major Products Formed

    Reduction: N-[4-(dipropylsulfamoyl)phenyl]-2-aminobenzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized phenyl derivatives

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide
  • N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide

Uniqueness

N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in research and industry.

Properties

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide

InChI

InChI=1S/C19H23N3O5S/c1-3-13-21(14-4-2)28(26,27)16-11-9-15(10-12-16)20-19(23)17-7-5-6-8-18(17)22(24)25/h5-12H,3-4,13-14H2,1-2H3,(H,20,23)

InChI Key

NHLKUSHVYZDISR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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